REACTION_CXSMILES
|
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1.[OH-].[Na+].I[CH:13]([CH2:15][CH3:16])[CH3:14]>C(#N)C>[CH:13]([N:2]1[N:3]=[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]2=[N:1]1)([CH2:15][CH3:16])[CH3:14] |f:1.2|
|
Name
|
|
Quantity
|
96 g
|
Type
|
reactant
|
Smiles
|
N1N=NC2=C1C=CC=C2
|
Name
|
sodium hydroxide pels
|
Quantity
|
33.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
190 g
|
Type
|
reactant
|
Smiles
|
IC(C)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added in one portion
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution is refluxed for 15 hours
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
The acetonitrile is then evaporated
|
Type
|
ADDITION
|
Details
|
300 milliliters of concentrated hydrochloric acid is added to the residual oil
|
Type
|
ADDITION
|
Details
|
followed by the addition of 800 milliliters of benzene
|
Type
|
CUSTOM
|
Details
|
The precipitated sodium iodide is removed by filtration
|
Type
|
CUSTOM
|
Details
|
The acid layer is separated from the benzene layer
|
Type
|
WASH
|
Details
|
washed three more times with 300 milliliters of benzene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(CC)N1N=C2C(=N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 g | |
YIELD: PERCENTYIELD | 34% | |
YIELD: CALCULATEDPERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |